![molecular formula C9H13Br B3005986 9-Bromodispiro[3.0.35.14]nonane CAS No. 2490398-78-0](/img/structure/B3005986.png)

9-Bromodispiro[3.0.35.14]nonane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated spiro compounds can be complex, involving multiple steps and the use of chiral precursors. For instance, the synthesis of optically active spiro pheromones from a chiral precursor demonstrates the use of bromoepoxide as a building block, which is relevant to the synthesis of brominated spiro compounds . Additionally, the synthesis of 9-bromo- and 9-chlorobicyclo[4.2.1]nonatrienes from a bis(selenophenyl) derivative shows a stereoselective approach that could be analogous to the synthesis of 9-bromodispiro[3.0.3^5.1^4]nonane .

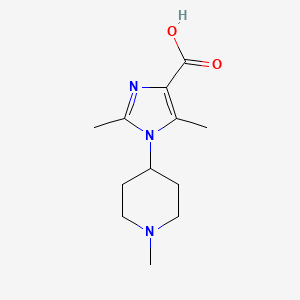

Molecular Structure Analysis

The molecular structure of brominated spiro compounds is characterized by the presence of bromine atoms, which can significantly influence the stereochemistry and reactivity of these molecules. The relative stereochemistries of simple spiroketals have been established through NMR spectroscopy and X-ray crystal structure determinations . These techniques could be applied to determine the structure of 9-bromodispiro[3.0.3^5.1^4]nonane.

Chemical Reactions Analysis

Brominated spiro compounds can undergo various chemical reactions, including radical substitution, electrophilic halodeborylation, and dehydrobromination. For example, the bromination of 9-isopropyl-9-borabicyclo[3.3.1]nonane proceeds through radical substitution or electrophilic mechanism depending on the conditions . Similarly, dehydrobromination reactions of α-bromo spiroketals have been studied, providing insights into the elimination reactions that such compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated spiro compounds are influenced by their molecular structure. The presence of bromine atoms can affect the compound's boiling point, density, and reactivity. The papers provided do not directly discuss the physical properties of 9-bromodispiro[3.0.3^5.1^4]nonane, but studies on related compounds, such as the synthesis of gold nanoparticles using 9-BBN, suggest that these brominated compounds can be used to stabilize nanoparticles, indicating a potential application in nanotechnology .

Applications De Recherche Scientifique

Ether Cleavage Reagent

9-Bromodispiro[3.0.3^5.1^4]nonane, specifically B-bromo-9-borabicyclo[3.3.1]nonane (BBr-9-BBN), has been identified as a convenient and selective reagent for cleaving a variety of ethers. In methylene chloride solution, BBr-9-BBN demonstrates excellent yield in cleaving ethers of different structural types and can selectively cleave one ether group in molecules containing multiple such groups (Bhatt, 1978).

Synthesis of Fulvestrant Intermediate

This compound plays a role in the improved synthesis of 1-bromo-9-[(4,4,5,5,5-pentafluoropentyl)thio]-Nonane, an important intermediate for synthesizing Fulvestrant. The study focused on discovering a more reasonable synthesis route and optimizing reaction conditions, achieving a yield of over 50% and showing potential for plant-scale production (Shi, 2009).

Nanoparticle Synthesis

9-Borabicyclo [3.3.1] nonane (9-BBN) has been used as a reducing agent for the synthesis of gold nanoparticles (AuNPs) with an average size of 3.3 nm. This method was effective in producing silver, palladium, and platinum nanoparticles with average diameters of less than 5.0 nm (Sardar & Shumaker-Parry, 2009).

Bromination of Homologs

The bromination of homologs of 1,6-dioxaspiro[4.4]nonane resulted in mono and dibromo-derivatives of spiranes, with bromine entering into specific positions of the 1,6-dioxaspiro[4.4]nonane ring (Ponomarev & Peshekhonova, 1969).

Haloboration Reactions

B-bromo-9-borabicyclo[3.3.1]nonane reacts readily with 1-alkynes in haloboration reactions, proceeding through the Markovnikov addition of the X-B moiety to C=C bonds in a cis fashion. This results in the formation of 2-bromo-1-alkenes in excellent yields (Hara et al., 1983).

Propriétés

IUPAC Name |

9-bromodispiro[3.0.35.14]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Br/c10-7-8(3-1-4-8)9(7)5-2-6-9/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIISQLISPOBYDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(C23CCC3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B3005907.png)

![Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B3005909.png)

![Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B3005915.png)

![2-(4-ethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3005919.png)

![N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B3005920.png)